2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid
Description
Its structure features a 6-methylimidazo[1,2-a]pyridine core linked via a methylene sulfanyl group to an acetic acid moiety.
Properties
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-2-3-10-12-9(5-13(10)4-8)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCOZVHEFNSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylimidazo[1,2-a]pyridine as the starting material.
Sulfanyl Group Introduction: The sulfanyl group is introduced using a suitable thiolating agent, such as thioglycolic acid.
Acid Formation: The final step involves the formation of the acetic acid moiety, which can be achieved through esterification or other acid-forming reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitubercular properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Imidazo[1,2-a]pyridine Derivatives with Varied Substituents
Key Compounds:
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid (CAS: 189005-44-5) Structure: Replaces the sulfanylacetic acid group with a 4-methylphenyl-substituted acetic acid. Molecular Formula: C₁₇H₁₆N₂O₂ (MW: 280.32) . Application: Known as a zolpidem impurity, highlighting its relevance in pharmaceutical quality control .
2-[(2-Carboxyimidazo[1,2-a]pyridine-3-yl)sulfanyl]acetic Acid Hydrazide Structure: Features a hydrazide group (-CONHNH₂) instead of the acetic acid, synthesized via condensation with benzaldehydes .
2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (CAS: 375857-80-0)
- Structure : Lacks the sulfanyl group but retains the acetic acid moiety directly attached to the imidazo ring.
- Properties : The hydrochloride salt improves aqueous solubility, contrasting with the lipophilicity imparted by the sulfanyl group in the target compound .
Structural Comparison Table:
*Calculated based on structural analysis.
Sulfur-Containing Analogs with Heterocyclic Cores
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6)
- Structure : Combines a triazolo[4,3-b]pyridazine core with a sulfanyl acetamide group.
- Properties : Molecular weight 299.35; moderate aqueous solubility (11.2 µg/mL at pH 7.4). The acetamide group may enhance metabolic stability compared to carboxylic acid derivatives .
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl Methanesulfonate Structure: Pyridazine core with a methanesulfonate ester.
Functional Group Impact:
- Sulfanyl (-S-) vs.
- Hydrazide (-CONHNH₂) vs. Acetic Acid (-COOH) : Hydrazides offer reactivity for Schiff base formation, useful in prodrug design, whereas carboxylic acids participate in salt formation and hydrogen bonding .
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